(1-Methyl-1H-1,2,3-triazol-5-YL)methanamine
Overview
Description
(1-Methyl-1H-1,2,3-triazol-5-YL)methanamine is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Mechanism of Action
Target of Action
Similar compounds such as 1h-1,2,3-triazole analogs have been reported to exhibit inhibitory potential against enzymes like carbonic anhydrase-ii .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
Similar compounds have been shown to inhibit tubulin polymerization, which is a crucial process in cell division . This could potentially lead to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been found to possess drug-like properties in silico studies . More research is needed to determine the bioavailability and pharmacokinetic properties of this compound.
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells . This suggests that (1-Methyl-1H-1,2,3-triazol-5-YL)methanamine could potentially have cytotoxic effects.
Action Environment
It’s known that the presence of a polar group at the 1h-1,2,3-triazole substituted phenyl ring in similar compounds contributes to their overall activity . Furthermore, the loss of a hydrogen bond donor/acceptor group at the triazole substituted aryl group can make the molecule less active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-1,2,3-triazol-5-YL)methanamine typically involves the cycloaddition reaction between azides and alkynes, known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media. The general reaction scheme is as follows:
Preparation of Azide: The azide precursor is synthesized from the corresponding halide by nucleophilic substitution with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and heat transfer, which are crucial for the cycloaddition reaction.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-1,2,3-triazol-5-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of functionalized triazoles.
Scientific Research Applications
(1-Methyl-1H-1,2,3-triazol-5-YL)methanamine has numerous applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, including antimicrobial and anticancer agents.
Biological Studies: The compound is employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable triazole linkages.
Industrial Applications: The compound is utilized in the production of agrochemicals, dyes, and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
- (1-Benzyl-1H-1,2,3-triazol-4-yl)methanamine
- (1-Phenyl-1H-1,2,3-triazol-5-yl)methanamine
- (1-Methyl-1H-1,2,4-triazol-3-yl)methanamine
Uniqueness
(1-Methyl-1H-1,2,3-triazol-5-YL)methanamine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its methyl group at the 1-position and methanamine group at the 5-position make it a versatile intermediate for further functionalization and application in various fields.
Properties
IUPAC Name |
(3-methyltriazol-4-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-8-4(2-5)3-6-7-8/h3H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWKPXNAMNJOFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275415 | |
Record name | 1-Methyl-1H-1,2,3-triazole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944901-24-0 | |
Record name | 1-Methyl-1H-1,2,3-triazole-5-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944901-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-1,2,3-triazole-5-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701275415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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